1,3,5-Trimethylcyclohexane

Vue d'ensemble

Description

Molecular Structure Analysis

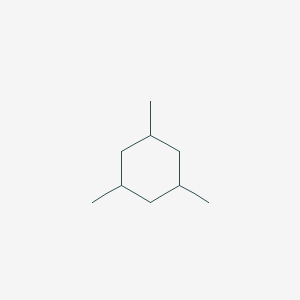

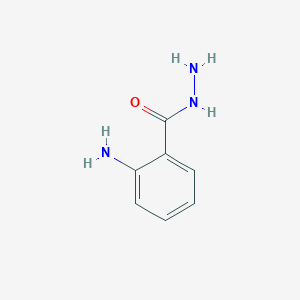

The molecular formula of 1,3,5-Trimethylcyclohexane is C9H18 . Its molecular weight is 126.2392 . The structure is cyclic, with three methyl groups attached to a cyclohexane ring .Physical And Chemical Properties Analysis

1,3,5-Trimethylcyclohexane has a density of 0.8±0.1 g/cm3 . Its boiling point is 139.5±0.0 °C at 760 mmHg . The vapour pressure is 8.0±0.1 mmHg at 25°C . The enthalpy of vaporization is 36.1±0.8 kJ/mol . The flash point is 27.9±11.7 °C . The index of refraction is 1.416 .Applications De Recherche Scientifique

Solvent Use

1,3,5-Trimethylcyclohexane is primarily used as a solvent due to its volatility and relatively low toxicity. It is commonly utilized in industries for products like coatings, cleaners, inks, and preservatives .

Characterization of Non-Aqueous Phase Liquid/Tracer Interaction

It finds application in characterizing non-aqueous phase liquid/tracer interaction in support of vadose zone partitioning interwell tracer tests .

Polymerization Initiator

Organic peroxides like 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (TMCH) are generally employed as polymerization initiators and are used comprehensively in manufacturing processes .

Thermodynamic Property Data

The compound’s thermodynamic property data is critically evaluated and used for pure compounds’ dynamic data analysis .

Safety and Hazards

1,3,5-Trimethylcyclohexane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of contact, rinse immediately with plenty of water and seek medical attention . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propriétés

IUPAC Name |

1,3,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNRTOSCFYDTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862763, DTXSID801025627, DTXSID901025632 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,3,5-Trimethylcyclohexane | |

CAS RN |

1839-63-0, 1795-26-2, 1795-27-3 | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,cis-5-Trimethylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,3,5-trimethylcyclohexane?

A: 1,3,5-Trimethylcyclohexane has the molecular formula C9H18 and a molecular weight of 126.24 g/mol. []

Q2: How does the cis/trans isomerism affect the properties of 1,3,5-trimethylcyclohexane?

A: The cis and trans isomers of 1,3,5-trimethylcyclohexane exhibit different physical properties, such as boiling point and reactivity. For instance, trans-1,3,5-trimethylcyclohexane has a higher boiling point than its cis counterpart. []

Q3: What spectroscopic techniques are useful for characterizing 1,3,5-trimethylcyclohexane?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for distinguishing between cis and trans isomers of 1,3,5-trimethylcyclohexane based on the chemical shifts of methyl group protons. [] Infrared (IR) spectroscopy can be used to study the vibrational modes of the molecule. []

Q4: What is the conformation of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid) derivatives?

A: Kemp's Triacid derivatives, such as the 4-tert-butylbenzyl ester, phenethyl ester, and phenethyl amide, can adopt either chair or boat conformations. The preferred conformation depends on the specific substituents and their influence on intramolecular interactions like hydrogen bonding. []

Q5: How do methyl radicals react with 1,3,5-trimethylcyclohexane?

A: Methyl radicals primarily abstract hydrogen atoms from 1,3,5-trimethylcyclohexane. The rate of abstraction depends on the type of hydrogen atom (primary, secondary, or tertiary) and the reaction temperature. []

Q6: Can 1,3,5-trimethylcyclohexane be hydrogenated, and what factors influence this process?

A: Yes, 1,3,5-trimethylbenzene can be hydrogenated to 1,3,5-trimethylcyclohexane. This reaction can be enhanced using a reverse flow chromatographic reactor, with factors like carrier flow rate, reactant feed concentration, and catalyst amount affecting the conversion rate. []

Q7: How is 1,3,5-trimethylcyclohexane used in tracer studies?

A: Perfluoro-1,3,5-trimethylcyclohexane, a fluorinated derivative, is used as a partitioning tracer in environmental studies. It helps estimate the amount and distribution of contaminants like trichloroethylene in groundwater and soil. [, ]

Q8: What is the role of 1,3,5-trimethylcyclohexane in jet fuel surrogate models?

A: 1,3,5-Trimethylcyclohexane is a key component in jet fuel surrogate models used to study combustion characteristics and develop chemical kinetic mechanisms for aviation fuels like RP-3. [, , ]

Q9: What happens when 1,3,5-trimethylcyclohexa-1,4-diene is treated with the Lewis acid (C2F5)3PF2?

A: Instead of the expected transfer hydrogenation, treating 1,3,5-trimethylcyclohexa-1,4-diene with (C2F5)3PF2 leads to a quantitative dismutation, yielding mesitylene and 1,3,5-trimethylcyclohexane. []

Q10: What is Kemp's triacid, and how is it synthesized?

A: Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a valuable building block in supramolecular chemistry. It is typically synthesized starting from cis,cis-1,3,5-trimethylcyclohexane. [, ]

Q11: What are the notable properties and applications of Kemp's triacid derivatives?

A11: Kemp's triacid derivatives have a rigid, preorganized structure, making them suitable for creating host-guest complexes and as building blocks for supramolecular assemblies. For instance, they are used to synthesize:

- Uphill transport carriers: Kemp's acid imides can selectively transport calcium and magnesium ions across liquid membranes. []

- Model compounds for biological systems: The 2-N-methylaminoethylguanidine amide of Kemp's triacid serves as a model for studying hydrogen bonding interactions within the active site of bacteriorhodopsin, a light-driven proton pump found in certain bacteria. []

- Ligands in coordination chemistry: Kemp's triacid can act as a ligand, forming complexes with various metal ions like uranyl, nickel, copper, and manganese. These complexes show diverse structures, including one-dimensional, two-dimensional, and cage-like architectures. [, , ]

- Building blocks for collagen mimetics: Kemp's triacid can be used as a template to assemble triple-helical collagen mimetic structures, which hold potential applications in biomaterials and drug delivery. [, , , ]

Q12: What is known about the environmental impact and degradation of 1,3,5-trimethylcyclohexane and its derivatives?

A: While specific data on the environmental impact of 1,3,5-trimethylcyclohexane is limited, research on related cyclic hydrocarbons suggests potential for bioaccumulation and toxicity to aquatic organisms. [] Further studies are necessary to assess the ecotoxicological effects and biodegradability of 1,3,5-trimethylcyclohexane and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B158833.png)